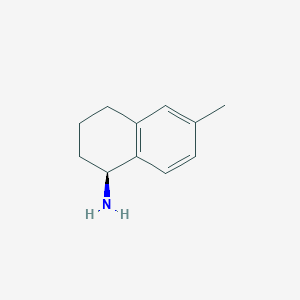

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Übersicht

Beschreibung

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a complex structure. It belongs to the class of tetrahydronaphthalenes, which are bicyclic compounds consisting of a benzene ring fused to a cyclohexane ring. The compound is chiral, meaning it has a non-superimposable mirror image, and the (S)-configuration indicates the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:

Starting Material: The synthesis often begins with a suitable naphthalene derivative.

Reduction: The naphthalene derivative undergoes catalytic hydrogenation to form the tetrahydronaphthalene core.

Functional Group Introduction: Introduction of the amine group can be achieved through various methods, such as reductive amination or nucleophilic substitution.

Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Hydrogenation: Using large-scale catalytic hydrogenation reactors.

Automated Resolution: Employing automated systems for chiral resolution to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Fully saturated amines.

Substitution Products: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antidepressant Research

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been studied for its potential antidepressant properties. Research indicates that compounds with similar structures may interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. This interaction could lead to the development of new antidepressant medications that may have fewer side effects compared to existing treatments.

Neuroprotective Effects

Studies have suggested that this compound might exhibit neuroprotective effects. In vitro experiments show that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore its efficacy in vivo and its mechanism of action.

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer chains that can exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries.

Synthesis of Other Compounds

The compound is also utilized as an intermediate in organic synthesis. Its derivatives can be synthesized for various applications, including:

- Pharmaceuticals : As intermediates in the synthesis of other bioactive compounds.

- Agrochemicals : In the formulation of pesticides or herbicides.

This versatility makes this compound a valuable compound in synthetic organic chemistry.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antidepressant Activity of Tetrahydronaphthalene Derivatives | Investigated various derivatives including (S)-6-Methyl | Showed promising activity in modulating serotonin levels. |

| Neuroprotective Properties of Tetrahydronaphthalene Compounds | Explored neuroprotective effects against oxidative stress | Demonstrated significant reduction in cell death under oxidative conditions. |

| Synthesis of High-performance Polymers | Utilized (S)-6-Methyl as a monomer | Resulted in polymers with enhanced thermal and mechanical properties. |

Wirkmechanismus

The mechanism of action of (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different spatial arrangement.

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxyl derivative with different functional properties.

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: A carboxylic acid derivative with distinct reactivity.

Uniqueness

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other derivatives.

Biologische Aktivität

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 161.25 g/mol

- CAS Number : 1337693-87-4

1. Antidepressant Effects

Research indicates that compounds structurally related to this compound exhibit antidepressant-like properties. These effects are often mediated through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

A study demonstrated that analogs of tetrahydronaphthalenamines showed significant binding affinity to serotonin transporters (SERT), suggesting their potential as antidepressants by enhancing serotonin availability in synaptic clefts .

2. Neuroprotective Effects

Neuroprotective activities have been observed in various in vitro models. For example, this compound was shown to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a potential mechanism involving the reduction of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .

3. Anticancer Activity

Emerging evidence points towards the anticancer properties of this compound. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential . The compound's ability to inhibit tumor growth has been linked to its modulation of key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic transmission.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant enzyme activity, the compound may protect against oxidative damage in neuronal tissues.

- Apoptosis Induction : The activation of apoptotic pathways through mitochondrial dysfunction has been a significant finding in cancer studies.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Increased SERT binding | |

| Neuroprotection | Reduced oxidative stress | |

| Anticancer | Induced apoptosis |

Case Study Example

In a recent study focusing on neuroprotective effects, this compound was administered to cultured neuronal cells subjected to oxidative stress. The results indicated a significant decrease in cell death compared to control groups treated with neurotoxins alone. This protective effect was associated with increased levels of glutathione and superoxide dismutase activity .

Eigenschaften

IUPAC Name |

(1S)-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYMOWKHMXUHRS-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)[C@H](CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.